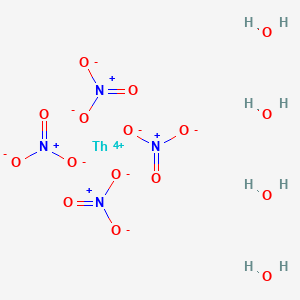

Thorium nitrate tetrahydrate

Description

Properties

IUPAC Name |

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Spectroscopic Characterization of Thorium Iv Nitrate Tetrahydrate and Its Derivatives

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, have been fundamental in elucidating the solid-state structures of thorium nitrate (B79036) hydrates. The degree of hydration is a critical factor, primarily controlled by the concentration of nitric acid during crystallization, leading to distinct structural arrangements. wikipedia.org

Single-Crystal X-ray Diffraction Analysis of Hydration States

The two most well-characterized hydrates of thorium nitrate are the tetrahydrate and the pentahydrate. wikipedia.org Their formation is dependent on the crystallization conditions. The tetrahydrate, Th(NO₃)₄·4H₂O, is the stable phase that crystallizes from nitric acid solutions with concentrations ranging from 4% to 59%. wikipedia.org In more dilute nitric acid solutions, the pentahydrate, Th(NO₃)₄·5H₂O, is the most common form to crystallize. wikipedia.org Early reports of other hydrates, such as a hexahydrate, are now largely considered to be basic salts or misidentified phases. wikipedia.org

Single-crystal X-ray and neutron diffraction studies have provided precise data on their crystal systems and unit cell parameters. Both the tetrahydrate and the extensively studied pentahydrate have been shown to crystallize in the orthorhombic system. wikipedia.org

Table 1: Crystallographic Data for Thorium Nitrate Hydrates

| Property | Thorium(IV) Nitrate Tetrahydrate | Thorium(IV) Nitrate Pentahydrate |

|---|---|---|

| Formula | Th(NO₃)₄·4H₂O | Th(NO₃)₄·5H₂O |

| Crystal System | Orthorhombic | Orthorhombic wikipedia.org |

| Space Group | Not consistently reported | Fdd2 escholarship.org |

| Unit Cell Parameters | a = Not reported b = Not reported c = Not reported | a = 11.191 Å wikipedia.org b = 22.889 Å wikipedia.org c = 10.579 Å wikipedia.org |

| Formation Condition | Crystallized from 4–59% HNO₃ wikipedia.org | Crystallized from dilute HNO₃ wikipedia.org |

Coordination Geometry of Thorium(IV) Centers in Solid-State Structures

The large ionic radius and high positive charge of the Thorium(IV) ion allow for high coordination numbers in its complexes. In the solid state, thorium nitrate hydrates exhibit distinct coordination geometries depending on the number of water molecules incorporated into the structure.

In thorium(IV) nitrate tetrahydrate, the central thorium atom is 12-coordinate. wikipedia.org Its coordination sphere is composed of four bidentate nitrate groups, which each coordinate to the thorium via two oxygen atoms, and four water molecules. wikipedia.org This high coordination number is a notable feature of thorium chemistry.

In contrast, the thorium(IV) nitrate pentahydrate features an 11-coordinate thorium center. wikipedia.org The coordination environment consists of four bidentate nitrate groups and three directly bonded water molecules. wikipedia.org The remaining two water molecules are present in the crystal lattice but are not directly coordinated to the metal center. wikipedia.org Neutron and X-ray diffraction studies on the pentahydrate have determined that the Th–O bond distances are shorter for the coordinated water molecules (2.43–2.47 Å) compared to the Th–O bonds with the nitrate groups (2.53–2.62 Å). acs.org

Table 2: Coordination Environment in Thorium Nitrate Hydrates

| Feature | Thorium(IV) Nitrate Tetrahydrate | Thorium(IV) Nitrate Pentahydrate |

|---|---|---|

| Coordination Number | 12 wikipedia.org | 11 wikipedia.org |

| Coordinating Ligands | 4 bidentate NO₃⁻ 4 H₂O wikipedia.org | 4 bidentate NO₃⁻ 3 H₂O wikipedia.org |

| Coordination Geometry | Complex polyhedron | Complex polyhedron |

| Th-O (water) Bond Length | Not reported | ~2.46 Å acs.org |

| Th-O (nitrate) Bond Length | Not reported | ~2.57 Å acs.orgresearchgate.net |

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of thorium nitrate hydrates. These interactions involve the coordinated water molecules, lattice water molecules (in the case of the pentahydrate), and the oxygen atoms of the nitrate groups. In the pentahydrate, the water molecules are connected through an intricate network of hydrogen bonds. escholarship.org These interactions occur between coordinated water molecules and also between water molecules and the oxygen atoms of the nitrate groups, effectively linking the complex units into a stable three-dimensional structure. wikipedia.org A similar, extensive network of hydrogen bonds involving the four coordinated water molecules and nitrate anions is responsible for the stability of the tetrahydrate's crystal lattice. utexas.edu

Spectroscopic Investigations

Spectroscopic techniques are vital for characterizing the structure and bonding in thorium nitrate complexes, both in the solid state and in solution.

Vibrational Spectroscopy: FTIR and Raman Analysis of Nitrate Modes

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the coordination of the nitrate ion. rsc.org The vibrational modes of the nitrate anion are sensitive to its local environment. A free nitrate ion possesses D₃h symmetry, but when it acts as a bidentate ligand chelating to the thorium center, its symmetry is lowered to C₂ᵥ. This reduction in symmetry lifts the degeneracy of certain vibrational modes and activates modes that are IR- or Raman-inactive in the free ion, leading to more complex spectra. Analysis of these spectra allows for the confirmation of the bidentate coordination mode of the nitrate groups in the solid state. scirp.org The spectra are typically dominated by the characteristic stretching vibrations of the nitrate groups. rsc.org Spectral data for thorium nitrate hydrates are available in public databases. nih.gov

Nuclear Magnetic Resonance (NMR) for Solution-Phase Speciation

While X-ray diffraction provides definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to investigate the speciation of thorium nitrate in solution. In aqueous solution, the thorium ion exists as a hydrated aqua ion, [Th(H₂O)ₙ]⁴⁺, at low pH. wikipedia.org As nitrate concentration increases, nitrate ions progressively replace water molecules in the first coordination sphere. acs.org

Studies using ¹⁵N NMR spectroscopy on solutions with varying nitrate-to-thorium ratios have shown the presence of multiple thorium-nitrate complexes. Different species, such as dinitrato and trinitrato complexes, can be identified by the appearance of distinct peaks in the NMR spectrum. This allows for the study of the equilibrium between different coordinated species in solution, providing insight into the complexation behavior that precedes crystallization. acs.orgresearchgate.net

Advanced Structural Analysis Techniques

Pair Distribution Function (PDF) analysis, derived from high-energy X-ray scattering (HEXS) data, is an exceptionally powerful technique for determining the local atomic structure of materials, especially those that lack long-range order, such as amorphous solids, liquids, and molecular complexes in solution. researchgate.net This method provides direct, quantitative information about interatomic distances.

For thorium nitrate systems, PDF analysis has been crucial for elucidating the coordination structure of the thorium ion in aqueous solutions. researchgate.netacs.org By applying a differential approach, known as difference PDF (dPDF), researchers can effectively subtract the large scattering signal from the bulk solvent to isolate the scattering contributions from the thorium coordination sphere. researchgate.net This has provided unprecedented structural detail on the number and type of ligands coordinating to the Th⁴⁺ ion as a function of nitrate concentration. researchgate.netacs.org

Key findings from dPDF analysis of acidic thorium nitrate solutions include:

Confirmation of Bidentate Nitrate Coordination : The analysis reveals that nitrate ions coordinate to the thorium center exclusively in a bidentate fashion. researchgate.netacs.org This is consistent with observations from solid-state crystal structures of various tetravalent actinide nitrates.

Determination of Coordination Numbers : In the absence of nitrate (in perchloric acid), the Th⁴⁺ aqua ion is coordinated by 10 water molecules in its first shell. As nitrate is added, these water molecules are systematically replaced by the bidentate nitrate groups. researchgate.netacs.org

Atomistic Models : The technique allows for the development of quantitative, atomistic models of the thorium complexes present in the solution phase, providing precise Th-ligand bond distances. researchgate.netresearchgate.net

This detailed local coordination information is vital for understanding the energetics and reaction mechanisms of thorium in solution, linking the microscopic structure to macroscopic chemical behavior. researchgate.netacs.org

Thermal analysis techniques are essential for characterizing the hydration states and decomposition pathways of hydrated salts like thorium(IV) nitrate tetrahydrate. These methods monitor changes in the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. For thorium nitrate hydrates, TGA curves show distinct mass loss steps corresponding to dehydration and subsequent denitration. Commercial thorium nitrate is often a mixture of the tetrahydrate and pentahydrate. osti.gov The thermal decomposition process begins with the stepwise loss of water molecules. Complete dehydration to form anhydrous thorium nitrate typically occurs between 150 and 160°C. Further heating leads to the decomposition of the nitrate groups, ultimately forming thorium dioxide (ThO₂) at temperatures around 625°C. osti.gov An intermediate basic nitrate, ThO(NO₃)₂, can form at approximately 140°C. wikipedia.org

Differential Thermal Analysis (DTA), often performed concurrently with TGA, measures the temperature difference between the sample and a reference material. It reveals whether a process is endothermic (e.g., dehydration, melting) or exothermic (e.g., some decomposition stages). The DTA diagram for a related compound, thorium maleate, shows a broad endothermic minimum corresponding to water loss. core.ac.uk

These thermal analysis methods are crucial for determining the thermal stability, resolving the number of water molecules, and profiling the complete decomposition pathway from the hydrated salt to the final oxide product. iaea.org

Coupling Thermogravimetric Analysis (TGA) with a method for analyzing the evolved gases, such as Mass Spectrometry (EGA-MS), provides a much more complete and precise description of thermal decomposition events than TGA alone. researchgate.net While TGA tracks the mass loss, EGA-MS identifies the specific gaseous species being released at each temperature, allowing for the unambiguous assignment of each mass loss step to a specific chemical process (e.g., dehydration vs. denitration).

The temperature-programmed decomposition (TPD) of thorium nitrate pentahydrate has been studied in detail using TGA-EGA-MS. researchgate.netias.ac.in This combined technique resolves the complexity of the TGA decomposition profile, which can have overlapping events. researchgate.netresearchgate.net

The typical decomposition profile elucidated by TGA-EGA-MS is as follows:

Dehydration : The initial weight loss stages correspond to the release of water (H₂O) molecules.

Denitration : At higher temperatures, the nitrate groups decompose, releasing a mixture of nitrogen oxides (NOₓ) and oxygen (O₂). A weight-loss peak observed around 335.6°C is attributed to the continuation of denitration. researchgate.net

By correlating the mass loss from the TGA with the specific gases detected by the MS, a complete reaction pathway can be deduced. ias.ac.in This powerful combination allows for the determination of kinetic parameters, such as activation energies and pre-exponential factors, for the various gas release stages. researchgate.net

The following table summarizes representative thermal decomposition stages for thorium nitrate hydrates based on TGA data.

| Temperature Range (°C) | Process | Observed Weight Loss (%) | Evolved Species (from EGA-MS) | Intermediate/Final Product | Reference |

|---|---|---|---|---|---|

| 20 - 185 | Dehydration | ~9.50 | H₂O | Lower hydrates / Anhydrous Th(NO₃)₄ | researchgate.net |

| 185 - 410 | Dehydration and Denitration | ~7.99 | H₂O, NOₓ | Basic Thorium Nitrates (e.g., ThO(NO₃)₂) | researchgate.net |

| 410 - 900 | Final Decomposition | ~63.40 | NOₓ, O₂ | Thorium Dioxide (ThO₂) | researchgate.net |

Note: The specific temperatures and weight loss percentages can vary depending on the starting hydrate (B1144303), heating rate, and atmospheric conditions. The data presented is representative of a study on Th(NO₃)₄·4H₂O mixed with LiCl-KCl. researchgate.net

Thermal Analysis for Hydration State Resolution and Decomposition Profiling

Differential Scanning Calorimetry (DSC) in Decomposition Studies

Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique used to investigate the thermal decomposition of thorium nitrate tetrahydrate. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC identifies the temperatures at which thermal events such as melting, dehydration, and decomposition occur and quantifies the enthalpy associated with these transitions. When coupled with other methods like Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS), DSC provides a comprehensive profile of the decomposition pathway.

Research findings from coupled TGA-DSC-MS analyses reveal that the thermal decomposition of this compound is a multi-stage process. The initial phase involves the endothermic removal of the four molecules of water of crystallization. This is followed by a more complex, multi-step decomposition of the anhydrous thorium nitrate, which is primarily an exothermic process involving the release of nitrogen oxides (NOₓ) and the eventual formation of the final solid residue, thorium dioxide (ThO₂).

The decomposition pathway can be summarized in distinct stages, with specific thermal events occurring over well-defined temperature ranges. The initial endothermic event corresponds to dehydration, where the compound loses its water of hydration. Subsequent exothermic peaks at higher temperatures signify the breakdown of the nitrate groups. The final product of the complete thermal decomposition is the stable refractory oxide, ThO₂.

The table below summarizes the key thermal events observed during the decomposition of this compound as identified by combined thermal analysis techniques.

Table 1: Thermal Decomposition Stages of Thorium(IV) Nitrate Tetrahydrate

| Stage | Temperature Range (°C) | Thermal Event | Process Description | Evolved Species |

|---|---|---|---|---|

| 1 | 110 - 130 | Endothermic | Dehydration | H₂O |

Data sourced from combined TGA-DSC-MS studies.

Coordination Chemistry and Solution Behavior of Thorium Iv Nitrate

Complex Formation with Anions and Ligands

Thorium(IV) nitrate (B79036) readily engages in complexation with a variety of chemical species, influencing its behavior in aqueous and organic media. These interactions are fundamental to processes such as solvent extraction for nuclear fuel reprocessing and the development of new materials. nih.govnih.govnih.govmdpi.comacs.orgmdpi.com

Thorium-Nitrate Complexation in Aqueous Solutions

In aqueous nitric acid solutions, thorium(IV) exists as a series of hydrated nitrate complexes. acs.org The nitrate ions progressively replace water molecules in the primary coordination sphere of the thorium ion as the nitrate concentration increases. In acidic solutions, the dominant species is the hydrated thorium ion, [Th(H₂O)₁₀]⁴⁺. As nitrate is added, a series of complexes of the general formula [Th(NO₃)ₙ(H₂O)ₓ]⁽⁴⁻ⁿ⁾⁺ are formed.

The stability of these thorium-nitrate complexes has been a subject of extensive study. Techniques such as high-energy X-ray scattering (HEXS) and liquid-liquid extraction have been employed to determine the stability constants of these species. nih.govacs.orgtandfonline.com These studies reveal that the formation of thorium-nitrate complexes is thermodynamically favorable, with the stability constants increasing with higher nitrate concentrations. Microcalorimetric titrations have shown that the complexation of Th(IV) with nitrate is an endothermic and entropy-driven process. researchgate.netnih.gov

A study utilizing HEXS data provided the following cumulative stability constants (log β) for the formation of [Th(NO₃)ₙ]⁴⁻ⁿ complexes at a constant ionic strength of 4 M:

| Complex | log β |

| [Th(NO₃)]³⁺ | 0.45 ± 0.05 |

| [Th(NO₃)₂]²⁺ | 0.2 ± 0.1 |

| [Th(NO₃)₃]⁺ | -0.5 ± 0.2 |

| [Th(NO₃)₄] | -1.5 ± 0.3 |

| Data from HEXS analysis of thorium nitrate solutions. |

It is important to note that thorium nitrate forms weaker complexes compared to uranium(VI) and plutonium(IV), a factor that is critical in the separation processes within the nuclear fuel cycle.

Structural studies, including X-ray diffraction and high-energy X-ray scattering, have been crucial in elucidating the coordination environment of the thorium ion in these complexes. acs.org These investigations have consistently shown that the nitrate ion coordinates to the thorium center in a bidentate fashion, meaning that two oxygen atoms from each nitrate group bind to the metal ion. nih.govacs.orgresearchgate.net This bidentate coordination is a key feature of thorium-nitrate interactions in both solid-state structures and in solution. nih.govresearchgate.net

In the solid tetrahydrate form, Th(NO₃)₄·4H₂O, the thorium atom is 12-coordinate, surrounded by four bidentate nitrate groups and four water molecules. wikipedia.org The pentahydrate form, Th(NO₃)₄·5H₂O, exhibits an 11-coordinate thorium atom with four bidentate nitrate groups and three coordinated water molecules. wikipedia.org

Interaction with Organic Ligands

Thorium(IV) nitrate also forms complexes with a wide array of organic ligands, which can significantly alter its solubility and reactivity. nih.govnih.govmdpi.commdpi.com This complexation is central to applications in separation science and the design of novel materials.

Acylpyrazolones are a class of β-diketone ligands that form highly stable complexes with thorium(IV). nih.govresearchgate.net These ligands are of significant interest due to their potential applications in solvent extraction and as sensitizers for the luminescence of actinide ions. researchgate.netresearchgate.net

Studies have shown that acylpyrazolone ligands can coordinate to the thorium ion in a bidentate fashion through the two oxygen atoms of the β-dicarbonyl group. researchgate.net For instance, in the complex formed with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) and triphenylphosphine (B44618) oxide (TPPO), the thorium ion is ten-coordinate, binding to two bidentate benzoyl pyrazolone (B3327878) anions, two bidentate nitrate anions, and two triphenylphosphine oxide molecules. researchgate.net The synthesis of nine-coordinated thorium acylpyrazolone complexes has also been reported, highlighting the variable coordination geometries achievable with these ligands. researchgate.netbohrium.com

The formation of these complexes is influenced by the specific acylpyrazolone derivative and the reaction conditions. For example, various substituted pyrazol-5-ones have been used to synthesize a range of thorium(IV) nitrate complexes with differing coordination modes, including monodentate, bidentate, and terdentate ligation. niscpr.res.in

Crown ethers are macrocyclic polyethers that can selectively bind metal cations based on the compatibility of the cation's ionic radius with the size of the ether's cavity. Thorium(IV) has been shown to form complexes with various crown ethers. mdpi.comxml-journal.net

The interaction of thorium nitrate with crown ethers has been studied in the context of solvent extraction and membrane separation processes for the recovery of thorium. mdpi.comiaea.org For example, composite membranes containing 4′-Aminobenzo-15-crown-5 ether have been developed for the nanofiltration of thorium from aqueous solutions. mdpi.com The crown ether specifically complexes the thorium ion, enhancing the retention of the membrane. mdpi.com

The synthesis and characterization of solid complexes of thorium nitrate with crown ethers, such as dibenzo-24-crown-8, have also been reported. xml-journal.net Spectroscopic studies support the insertion of the thorium cation into the macrocyclic ligand in these complexes. iaea.org Theoretical ab initio calculations have been performed to understand the ground and excited electronic states of thorium-crown ether complexes, providing insights into their electronic structure and stability. nih.govmdpi.com

Hydroxycarboxylic Acid Complexes

The coordination of thorium(IV) with hydroxycarboxylic acids, such as α-hydroxyisobutyric acid (HIBA) and mandelic acid (MA), has been a subject of detailed investigation due to their application as eluting agents in the chromatographic separation of actinides. nih.gov These ligands possess both hydroxyl and carboxyl functional groups, which are capable of binding to the Th(IV) metal center. nih.gov

In aqueous solutions, the thorium aqua ion, [Th(H₂O)₉]⁴⁺, is the dominant species at a pH below 3. wikipedia.org EXAFS studies have shown that the thorium aqua ion has a coordination number between 11.6 and 12.7, with Th–O bond distances in the range of 2.44–2.46 Å. nih.govacs.org When thorium nitrate is dissolved, the nitrate ions can also coordinate to the thorium center, typically in a bidentate fashion. nih.govacs.org In the solid state of thorium nitrate hydrates, the Th–O bond distances are shorter for coordinated water molecules (2.43–2.47 Å) compared to those for nitrate groups (2.53–2.62 Å). nih.govacs.org

The addition of hydroxycarboxylic acid ligands like HIBA or MA to a thorium nitrate solution leads to the formation of thorium-ligand complexes. This complexation results in a decrease in the coordination number of the thorium center and introduces different coordination modes. nih.govacs.org The interaction involves the carboxylate and hydroxyl groups of the acid binding to the Th(IV) ion. nih.gov

A study combining experimental and theoretical methods provided insights into the structural parameters of these complexes in solution. nih.gov The analysis of EXAFS data for a thorium nitrate solution revealed two distinct coordination shells with Th–O bond distances of 2.43 Å and 2.55 Å, and coordination numbers of 4.43 and 7.37, respectively. nih.govacs.org The presence of these multiple coordination environments is indicative of a mixture of various Th-NO₃–H₂O coordinated species. nih.govacs.org

Table 1: EXAFS Data for Thorium(IV) Nitrate in Aqueous Solution

| Coordination Shell | Coordination Number (N) | Bond Length (R/Å) |

| Th-O (1) | 4.43 | 2.43 |

| Th-O (2) | 7.37 | 2.55 |

| Data sourced from a combined experimental and theoretical study on thorium complexation. nih.govacs.org |

Hydrolysis Chemistry and Polyoxo-Cluster Formation

The high charge density of the Th(IV) ion makes it highly susceptible to hydrolysis, even in acidic solutions. researchgate.netresearchgate.net This hydrolysis is a critical aspect of thorium's aqueous chemistry, leading to the formation of a variety of soluble oligomeric and polymeric species, and eventually, precipitates of hydrous thorium dioxide. iaea.org The extent of hydrolysis is dependent on factors such as pH, thorium concentration, and the presence of coordinating ligands. osti.govosti.gov

Mechanisms of Hydrolysis and Formation of Basic Salts

The hydrolysis of Th(IV) begins with the formation of monomeric hydroxo complexes. academie-sciences.fr In aqueous solutions, as the pH increases, Th(IV) undergoes stepwise hydrolysis to form species such as Th(OH)³⁺, Th(OH)₂²⁺, and Th(OH)₃⁺. academie-sciences.frmdpi.com At a pH of 4, with a total thorium concentration of 10⁻⁴ mol dm⁻³, approximately 60% of the thorium exists as Th(OH)₃⁺, while only 30% remains as the free Th⁴⁺ ion. academie-sciences.fr Further increases in pH lead to the formation of the neutral species Th(OH)₄. academie-sciences.fr

These monomeric species can then undergo condensation reactions to form polynuclear complexes. researchgate.netiaea.org This process, known as olation, involves the formation of hydroxyl bridges between thorium centers. iaea.org For example, two Th(IV) ions can link to form a dimer, [Th₂(OH)₂(H₂O)₁₂]⁶⁺. mdpi.com The continued polymerization can lead to the formation of larger aggregates, including tetramers like [Th₄(OH)₈(H₂O)₁₆]⁸⁺ and hexamers such as [Th₆(OH)₁₄]⁸⁺. researchgate.net

The hydrolysis of thorium nitrate solutions can also lead to the formation of basic nitrates. wikipedia.org Two such compounds that have been identified are Th₂(OH)₄(NO₃)₄·xH₂O and Th₂(OH)₂(NO₃)₆·8H₂O. wikipedia.org In the crystal structure of the latter, two thorium atoms are bridged by two oxygen atoms. Each thorium atom is coordinated to three bidentate nitrate groups and three water molecules, resulting in a coordination number of 11. wikipedia.org At elevated temperatures (140 °C), thorium nitrate can decompose to form a basic nitrate with the formula ThO(NO₃)₂. wikipedia.org

Characterization of Oligomeric and Polymeric Thorium Species

The isolation and characterization of pure thorium polyoxo-clusters from aqueous solutions can be challenging due to the rapid hydrolysis reactions that result in a mixture of various species. researchgate.net Spectroscopic techniques have indicated the coexistence of a wide range of thorium polyoxo-clusters, including dimers, trimers, tetramers, and hexamers, at a given pH. researchgate.net

Despite these challenges, a number of discrete and polymeric polynuclear thorium clusters have been successfully isolated and structurally characterized, often by using capping ligands or counterions to stabilize the clusters. researchgate.net These ligands can compete with hydrolysis and direct the formation of specific structural units. osti.gov

For instance, several thorium(IV) sulfate (B86663) compounds have been synthesized and characterized, revealing different dimensionalities and topologies based on the local coordination environment of the Th(IV) centers and the connectivity of the sulfate ligands. acs.orgresearchgate.net These include monomeric, dimeric, and chain-like structures. acs.org One such compound, Th(OH)₂SO₄, is built from chains of hydroxo-bridged, 8-coordinate Th⁴⁺ centers. acs.orgresearchgate.net

In the presence of other ligands, such as carboxylates, a variety of polynuclear species have been identified, ranging from dimers to large clusters containing up to thirty-eight thorium atoms. osti.gov The hexanuclear unit, [Th₆O₄(OH)₄]¹²⁺, has been frequently observed in these systems. osti.gov For example, the reaction of thorium chloride with 4-hydroxybenzoic acid yields a compound with the general formula [Th₆O₄(OH)₄(H₂O)₆(4-HB)₁₂]·nH₂O, which is built from these hexanuclear units. osti.gov

The synthesis of thorium-based metal-organic frameworks (Th-MOFs) has also provided a route to control the formation of specific thorium polyoxo-clusters. osti.gov By tuning synthetic conditions, such as the solvent composition and the concentration of modulators, it is possible to direct the hydrolysis and condensation of thorium to form targeted cluster types, including hexanuclear [Th₆(μ₃-O)₄(OH)₄(H₂O)₆(HCOO)₄] and tetranuclear [Th₄(μ₃-O)₂(OH)₄(H₂O)₄(DMF)₂] clusters. osti.govresearchgate.net

Table 2: Examples of Characterized Thorium Polyoxo-Clusters

| Cluster Type | Formula | Reference |

| Dimer | [Th₂(OH)₂(H₂O)₁₂]⁶⁺ | mdpi.com |

| Tetramer | [Th₄(OH)₈(H₂O)₁₆]⁸⁺ | researchgate.net |

| Hexamer | [Th₆(OH)₁₄]⁸⁺ | researchgate.net |

| Hexanuclear | [Th₆O₄(OH)₄]¹²⁺ | osti.gov |

| Octanuclear Core | [Th₈O₄(OH)₈]¹⁶⁺ | acs.org |

| This table provides examples of different thorium polyoxo-clusters that have been identified and characterized. |

Research Applications in Nuclear Fuel Cycle and Materials Science

Role as a Precursor in Advanced Nuclear Fuel Development

The conversion of thorium nitrate (B79036) tetrahydrate into high-purity, sinterable thorium dioxide powder is the foundational step for manufacturing thorium-based nuclear fuels. smolecule.comceramic-glazes.com Several methodologies have been developed to fabricate fuel pellets from this precursor, each with distinct characteristics and advantages for different reactor applications.

The conventional and most established method for fabricating thorium dioxide fuel is the "powder-pellet" route. iaea.org This process typically begins with the dissolution of thorium nitrate, followed by the precipitation of thorium oxalate (B1200264). semanticscholar.orgscirp.org The resulting oxalate is then calcined to produce thorium dioxide powder. iaea.orgresearchgate.net

Research has shown that ThO₂ powder derived from the oxalate process often requires pre-milling to make it suitable for sintering. iaea.org The powder is then cold-pressed into "green" pellets, which are subsequently sintered at high temperatures (often exceeding 1700°C) to achieve the high density required for nuclear fuel. ajchem-a.comias.ac.in To facilitate densification at lower temperatures, sintering aids are often incorporated. Studies have investigated adding substances like magnesium oxide (MgO) or niobium pentoxide (Nb₂O₅) to the thorium nitrate solution before precipitation, which can significantly lower the required sintering temperature. iaea.orgsemanticscholar.orgscirp.org For instance, the addition of 0.25 mole percent of niobia has been found to reduce the sintering temperature to as low as 1150°C in an air atmosphere. semanticscholar.orgscirp.org An alternative, though less common, approach is the direct denitration of thorium nitrate tetrahydrate, but this method tends to produce a less sinterable ThO₂ powder. iaea.orgresearchgate.net

Table 1: Comparison of Sintering Aids in ThO₂ Pellet Fabrication This table is interactive. Click on the headers to sort the data.

| Sintering Aid | Addition Method | Typical Sintering Temperature (°C) | Sintering Atmosphere | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Magnesium Oxide (MgO) | Added to thorium nitrate solution, co-precipitated as oxalate | 1600 - 1700 | Reducing (e.g., Ar-H₂) | Conventionally used to enhance sinterability. | semanticscholar.org, scirp.org |

| Niobium Pentoxide (Nb₂O₅) | Added to thoria powder | 1150 | Air | Significantly lowers sintering temperature, allowing for use of simpler furnaces. | semanticscholar.org, scirp.org, iaea.org |

The sol-gel microsphere pelletization (SGMP) process is an advanced, powder-free method for fabricating ceramic nuclear fuel pellets. ias.ac.insemanticscholar.org This technique is particularly advantageous as it avoids the generation of fine, radioactive dusts associated with conventional powder metallurgy, making it highly suitable for the remote and automated fabrication of highly radioactive fuels. iaea.orgias.ac.insemanticscholar.org

The process starts with a thorium nitrate feed solution. ias.ac.intandfonline.com Through either external or internal gelation processes, this solution is converted into hydrated gel microspheres. ias.ac.iniaea.org These dust-free, free-flowing microspheres can then be used directly for pelletization and sintering. iaea.orgias.ac.in Research has led to several modifications to optimize the process for producing high-density pellets. These include:

Using feed solutions of lower molarity (0.8 to 1.2 M). ias.ac.intandfonline.com

Adding about 1 wt% calcium nitrate to the feed solution, which results in approximately 0.4% CaO in the final microspheres, acting as a sintering aid. tandfonline.com

Incorporating carbon black into the sol before gelation. The pores created after burning off the carbon black reduce the crushing strength of the microspheres, which facilitates their compaction into pellets. tandfonline.com

The impregnation technique offers an alternative route for manufacturing mixed-oxide fuels, especially those containing highly radiotoxic materials like Uranium-233 (B1220462). iaea.org This method is attractive because it minimizes the direct handling of fissile material in powder form. iaea.orgiaea.org

The process involves two main stages. First, porous thorium dioxide pellets (with densities around 70-80% of theoretical density) or porous ThO₂ microspheres are fabricated, typically in an unshielded facility. iaea.orgiaea.org These porous bodies are then transferred to a shielded facility where they are impregnated with a nitrate solution of the fissile material, such as uranyl nitrate. iaea.orgiaea.orgoecd-nea.org The impregnation is followed by drying, calcination, and a final sintering step to form a high-density, solid-solution mixed-oxide fuel. iaea.org While this method is well-suited for remote fabrication, a key limitation is the amount of fissile material that can be introduced in a single impregnation cycle, which is typically around 2-3 wt%. iaea.orgoecd-nea.org

Chemical Reprocessing of Thorium-Based Fuels

Chemical reprocessing is essential for a closed thorium fuel cycle, allowing for the recovery of valuable fissile material (Uranium-233) and the separation of fission products from spent nuclear fuel. gen-4.orgresearchgate.net Thorium nitrate plays a central role in the development and understanding of these reprocessing technologies, particularly in the aqueous-based THOREX process.

A significant challenge in the reprocessing of thorium-based fuels is the chemical inertness of sintered thorium dioxide. barc.gov.ingoogle.comaesj.net Unlike uranium dioxide, ThO₂ is highly resistant to dissolution in nitric acid alone. acs.org Research has established that the most effective method for dissolving ThO₂ is to use a boiling solution of concentrated nitric acid (e.g., 13 M) catalyzed by a small amount of fluoride (B91410) ion (e.g., 0.05 M HF). aesj.netosti.govbritannica.com This dissolvent is often referred to as the THOREX solution. osti.gov

To mitigate the corrosive effects of the fluoride ions on stainless steel processing equipment, a complexing agent such as aluminum nitrate (e.g., 0.1 M) is typically added to the solution. barc.gov.inaesj.netosti.gov The dissolution rate is a critical parameter and is strongly dependent on the oxide's crystallinity, temperature, and the concentrations of nitric acid and fluoride. iaea.org This dissolution step is the crucial "head-end" of the aqueous reprocessing flowsheet, preparing an acidic feed solution for the subsequent separation stages. osti.gov

Solvent extraction is the core technology used to separate and purify uranium and thorium from the dissolved fuel solution, which also contains fission products. The most developed and widely studied method is the THOREX (Thorium Ore Extraction) process, which is an adaptation of the PUREX process used for uranium fuels. researchgate.netuark.edu

In the THOREX process, a solvent consisting of tributyl phosphate (B84403) (TBP), typically at a concentration of 30%, diluted in a stable hydrocarbon like n-dodecane or kerosene (B1165875), is used as the extractant. uark.eduanalis.com.myresearchgate.net Uranium and thorium are co-extracted from the aqueous nitric acid feed into the organic TBP phase. britannica.comosti.gov Subsequent steps involve selectively "stripping" or back-extracting the thorium and uranium into separate aqueous solutions by carefully controlling the acidity and using complexing agents. britannica.comuark.edu

Table 2: Selected Solvent Extraction Systems for Thorium from Nitrate Media This table is interactive. Click on the headers to sort the data.

| Solvent/Extractant | Diluent | Aqueous Medium | Key Findings | Source(s) |

|---|---|---|---|---|

| Tributyl Phosphate (TBP) | Kerosene / n-dodecane | Nitric Acid | The standard and most widely used extractant in the THOREX process for co-extracting U and Th. | uark.edu, analis.com.my, researchgate.net |

| Bis-2-(butoxyethyl ether) (DBC / Butex) | - | Nitric Acid | Extraction enhanced up to 97% in three stages at 6M HNO₃ with NaNO₃ as a salting-out agent. | akjournals.com |

| Di-n-butyl sulfoxide (B87167) (DBSO) | Xylene | Nitric Acid | Over 99% of thorium can be back-extracted using deionized water. The extracted species is proposed to be Th(NO₃)₄·2DBSO. | akjournals.com |

| N-alkyl carboxylic acid amides | Toluene (B28343) | Sodium Nitrate | Increasing steric bulk of the alkyl groups decreases thorium extraction more than uranium, enhancing separation. | tandfonline.com |

Solvent Extraction and Separation Technologies

Separation of Uranium and Thorium (THOREX Process)

The THOREX (Thorium-Uranium Extraction) process is a liquid-liquid extraction method analogous to the PUREX process used for uranium and plutonium reprocessing. It is designed to separate uranium-233 and thorium from irradiated thorium-based nuclear fuels. britannica.comfissilematerials.org The process typically begins by dissolving the irradiated thorium fuel (metal or oxide) in nitric acid, often with a small amount of fluoride ion to aid dissolution. britannica.comiaea.org This creates a feed solution containing thorium nitrate, uranyl nitrate, and fission products.

The core of the THOREX process involves solvent extraction using tributyl phosphate (TBP) as the extractant, usually diluted in a hydrocarbon solvent like kerosene. britannica.combritannica.com Both uranium and thorium are co-extracted from the aqueous nitric acid solution into the organic TBP phase. britannica.com

A significant chemical challenge in the THOREX process is the separation of thorium from uranium. Unlike plutonium in the PUREX process, which can be easily reduced to the inextractable +3 oxidation state, thorium is exceptionally stable in its +4 state, making a similar valence-state separation impossible. iaea.org Therefore, the separation relies on carefully controlling the process conditions, such as the acidity of the aqueous phase and the TBP concentration. fissilematerials.org Thorium is stripped from the organic phase back into an aqueous solution using dilute nitric acid, while uranium remains in the organic phase. britannica.com

A variation known as the Acid THOREX process has been developed to reduce aqueous waste volumes. tandfonline.com In this modification, thorium nitrate itself, along with nitric acid, acts as the "salting agent" to enhance extraction, eliminating the need for other agents like aluminum nitrate. tandfonline.com This approach not only minimizes waste but also achieves high decontamination factors for various fission products. tandfonline.com

Table 1: Comparison of Decontamination Factors in THOREX Processes

| Fission Product/Group | Acid THOREX Decontamination Factor | Aluminum-Salted THOREX Decontamination Factor |

| Ruthenium | 2,000 | 600 |

| Zirconium-Niobium | 30,000 | 3,000 |

| Protactinium | 1,000 | 3,000 |

| Rare Earth Elements | 100,000 | 200,000 |

| Aqueous Waste Volume (L/kg Th) | 0.2 | 2.0 |

| Data sourced from laboratory-scale development of the Acid Thorex process. tandfonline.com |

Separation of Rare Earth Elements from Thorium Streams

The chemical similarity between thorium and rare earth elements (REEs) presents a significant separation challenge, particularly as they often occur together in minerals like monazite (B576339). acs.orgmdpi.com Solvent extraction is a primary technique employed to separate thorium from REE-containing process streams, which are often in a nitrate medium.

Various extractants have been investigated for this purpose. Research has demonstrated that secondary amines can be used to selectively and efficiently separate thorium and iron from uranium and REEs. researchgate.net In one study, a secondary amine extractant achieved 100% extraction efficiency for thorium while leaving the REEs in the aqueous phase. researchgate.net

More advanced research has focused on developing ligands with high selectivity for thorium. A tripodal ligand, TRPN-CMPO-Ph, which features carbamoylmethylphosphine oxide (CMPO) chelators, has shown remarkable efficiency. acs.orgnih.gov In liquid-liquid extraction tests from a nitric acid solution, this ligand selectively extracted thorium(IV) with high efficiency, while the extraction of trivalent lanthanide ions was consistently low. acs.orgnih.gov This selectivity is crucial for purifying thorium from raw materials or from fission product streams in the nuclear fuel cycle. acs.org

Another method involves a two-step extraction process. First, the bulk of the thorium in a nitric acid solution is removed using an extractant like dibutoxy tetraethylene glycol (pentaether). osti.gov Subsequently, the residual thorium and other impurities are removed from the REE-containing aqueous phase by an 8-quinolinol-chloroform extraction at a controlled pH. osti.gov

Table 2: Extraction Efficiency of TRPN-CMPO-Ph Ligand in a Mixed-Metal Solution

| Element | Extraction Efficiency (%) |

| Thorium (Th) | 79 ± 1% |

| Lanthanides (Ln) | 3 - 6% |

| Extraction conditions: Metal mixture in 1 M HNO₃ extracted into CH₂Cl₂ containing the ligand. acs.orgnih.gov |

Selective Extraction with Crown Ethers and Amines

To achieve highly specific separations, researchers have explored the use of macrocyclic and specialized organic molecules that can selectively complex with the thorium ion.

Crown Ethers: Crown ethers are cyclic polyethers that can selectively bind specific cations based on the compatibility between the ion's diameter and the ether's cavity size. Research has shown that ionizable crown ethers, such as α-(sym-dibenzo-16-crown-5-oxy)acetic acid, can quantitatively extract thorium into a chloroform (B151607) phase at a pH of 4.5, while the extraction of lanthanides under these conditions is negligible. nih.gov This provides a basis for a highly selective separation process. nih.gov

Another approach utilizes 18-crown-6 (B118740) in conjunction with picric acid as a counter-anion. akjournals.com In this system, thorium was quantitatively extracted from a solution at a pH between 2.0 and 3.5. akjournals.com The selectivity of this method is significant, allowing for the separation of thorium from elements commonly found alongside it in minerals and fission products, such as uranium, cerium, and zirconium. akjournals.com

Amines: Amine-based extractants are widely used for separating thorium. mdpi.com Recent innovations include the development of extraction resins that encapsulate amine-based ionic liquids. A novel resin, Aliquat 336@SiO₂–P, was created by encapsulating the ionic liquid Aliquat 336 within a porous silica-polymer matrix. acs.orgbohrium.com This material demonstrates excellent selectivity and a high adsorption capacity for thorium(IV) from nitric acid solutions, effectively separating it from uranium(VI) and rare earth ions. acs.orgbohrium.com The maximum adsorption capacity was determined to be 52.4 mg of thorium per gram of resin. acs.orgbohrium.com This high efficiency and the reusability of the resin make it promising for industrial applications, such as recovering thorium from monazite leach liquors. acs.org

Electrochemical Production of Thorium Metal

Conversion to Thorium Halides for Electrolysis

Anhydrous thorium halides, particularly thorium chloride (ThCl₄) and thorium fluoride (ThF₄), are the preferred feed materials for molten salt electrolysis. britannica.comrsc.org Thorium nitrate can be converted into these halides through chemical processing.

A direct and high-yield method has been developed to synthesize thorium(IV) chloride hydrate (B1144303) from thorium nitrate hydrate. google.com The process involves refluxing thorium nitrate pentahydrate in concentrated aqueous hydrochloric acid (12 M). google.com This reaction achieves a quantitative conversion to thorium(IV) chloride tetrahydrate (ThCl₄(H₂O)₄), which can then be further processed to an anhydrous form suitable for electrolysis. google.com This method provides a safer and more economically viable route to thorium halide precursors compared to traditional methods that require thorium metal or high-temperature reactions with hazardous reagents. google.com

Molten Salt Electrolysis Parameters

Molten salt electrolysis is an effective technique for producing thorium metal because it operates at temperatures high enough to keep the salt bath molten, allowing for the deposition of the metal. rsc.orgustb.edu.cn The process involves dissolving a thorium halide into a eutectic mixture of other salts, which serves as the electrolyte. google.com

The fundamental parameters of the process can be summarized from established research. In a typical configuration, thorium chloride (ThCl₄) is dissolved in a molten salt bath composed of sodium chloride (NaCl) and potassium chloride (KCl). google.com The electrolysis is conducted in a cell with a graphite (B72142) anode and, notably, a molten metal cathode, such as molten zinc. google.com

When a current is applied, thorium ions are reduced at the cathode. Instead of forming solid dendrites, which can trap impurities from the electrolyte, the deposited thorium metal dissolves into the molten zinc cathode to form a thorium-zinc alloy. google.com This liquid alloy remains at the bottom of the cell, preventing contamination by the fused salt electrolyte. google.com The thorium metal can later be recovered from the alloy by heating the mixture above the boiling point of zinc (907 °C) but below the melting point of thorium, allowing the zinc to vaporize. britannica.com

Table 3: Typical Parameters for Thorium Molten Salt Electrolysis

| Parameter | Description |

| Feed Salt | Thorium chloride (ThCl₄) |

| Electrolyte | Fused salt mixture of Sodium Chloride (NaCl) and Potassium Chloride (KCl) |

| Anode Material | Graphite |

| Cathode Material | Molten Zinc (Zn) |

| Primary Product | Thorium-Zinc Alloy (liquid) |

| Operating Principle | Electrolytic reduction of Th⁴⁺ ions, which dissolve into the molten cathode. google.com |

Catalytic Applications of Thorium Iv Nitrate Tetrahydrate

Lewis Acidity in Organic Synthesis

The catalytic activity of thorium(IV) nitrate (B79036) tetrahydrate is fundamentally rooted in the Lewis acidic nature of the thorium(IV) cation (Th⁴⁺). A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base. The Th⁴⁺ ion, with its high positive charge and relatively large ionic radius, functions as an effective electron-pair acceptor. smolecule.comwikipedia.org This property allows it to activate various organic substrates, facilitating chemical transformations that would otherwise require harsh conditions or less efficient catalysts. smolecule.com

This compound has demonstrated its utility as a Lewis acid catalyst in several key organic synthesis reactions, most notably in Friedel-Crafts acylation and alkylation. smolecule.comceramic-glazes.comevitachem.com In these reactions, the thorium catalyst activates the electrophile (e.g., an acyl chloride or alkyl halide), making it more susceptible to attack by an aromatic ring. smolecule.com The ability of thorium nitrate to catalyze such reactions highlights its potential in chemical manufacturing processes for creating complex molecules. Research in this area contributes to a broader understanding of how actinide complexes can be utilized in synthetic chemistry.

Reaction Mechanisms and Pathways in Catalyzed Transformations

The proposed mechanism for reactions catalyzed by thorium(IV) nitrate tetrahydrate involves the direct interaction of the substrate with the thorium center. The Th⁴⁺ ion activates electrophiles by coordinating with them, which polarizes the molecule and enhances its reactivity.

A proposed pathway for a Friedel-Crafts acylation reaction is as follows:

Coordination Activation: The Th⁴⁺ ion coordinates with the electrophile, such as an acyl chloride. This coordination polarizes the carbon-chlorine bond, increasing the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The activated electrophile is then attacked by the nucleophilic aromatic ring, forming a sigma complex intermediate.

Product Formation: The intermediate loses a proton to regenerate the aromatic system, and the product is released from the thorium center.

Kinetic studies and theoretical calculations, such as Density Functional Theory (DFT), have been employed to validate the formation of intermediate thorium-acyl complexes during these transformations. A significant advantage of using hydrated thorium nitrate as a catalyst, particularly when compared to traditional Lewis acids like aluminum chloride (AlCl₃), is its tolerance to moisture. This property enables reactions to be carried out in aqueous-organic biphasic systems, which can be advantageous for certain industrial processes.

Influence of Reaction Parameters on Catalytic Activity

The efficiency and selectivity of catalytic transformations using thorium(IV) nitrate tetrahydrate are highly dependent on the specific reaction conditions employed. Key parameters that must be carefully controlled include the choice of solvent, reaction temperature, and the coordination environment of the catalyst.

The choice of solvent plays a critical role in the catalytic process, influencing both the solubility of the reactants and the stability of the catalytic species. Thorium nitrate is known to be soluble in water and a variety of polar organic solvents, including alcohols, ketones, esters, and ethers. smolecule.comwikipedia.org In reactions like Friedel-Crafts, solvent polarity is a key variable. The use of different solvents, such as dichloromethane (B109758) versus toluene (B28343), can significantly impact reaction rates and product yields.

| Parameter | Effect on Catalytic Activity | Example/Typical Range | Reference |

|---|---|---|---|

| Solvent Polarity | Affects reactant solubility and stability of intermediates. Can influence reaction rate and selectivity. | Dichloromethane vs. Toluene in Friedel-Crafts reactions. | |

| Temperature | Increases reaction rate with temperature, but high temperatures can cause catalyst decomposition or side reactions. | 40–80°C for Friedel-Crafts acylation. |

The coordination chemistry of the thorium(IV) ion is central to its catalytic function. Th⁴⁺ is characterized by a large ionic radius and a high positive charge, leading to high coordination numbers, typically 10, 11, or 12. wikipedia.org In thorium(IV) nitrate tetrahydrate, the thorium atom is 12-coordinate, bonded to four bidentate nitrate groups and four water molecules. wikipedia.org

The stability of these coordinated ligands—both the nitrate ions and the water molecules—is a critical factor in the catalytic cycle. For a substrate to become activated, it must first displace one or more of these weakly bound ligands (typically water) to coordinate directly with the thorium center. The thermodynamic preference for nitrate complexation is significant, and the stability of these Th-NO₃ complexes increases with nitrate concentration. The catalytic cycle involves a dynamic equilibrium between the coordinated ligands, the reactant molecules, and the solvent. The stability of the ligand coordination sphere must be labile enough to allow for substrate binding and product release, yet robust enough to prevent irreversible decomposition of the catalyst under reaction conditions.

Spectroscopic Monitoring of Catalytic Processes

In situ Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are powerful tools for monitoring the progress of a reaction. They can detect the formation and consumption of reactants, products, and transient intermediates, such as the proposed Th-acyl complexes. Kinetic studies using NMR have been specifically mentioned as a method to validate these mechanistic steps. Benchtop NMR spectroscopy is also an applicable technique for reaction monitoring. osf.io

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to validate the integrity and oxidation state of the catalyst after the reaction is complete, ensuring that the thorium has not undergone reduction or other deactivating transformations.

Raman and UV-Visible Spectroscopy: Raman spectroscopy is a valuable in situ technique for predicting the concentrations of species in complex mixtures and can detect changes in the coordination environment of the metal ion. researchgate.net UV-visible spectroscopy can also be used to follow changing solution conditions by monitoring the absorbance of specific species. acs.org

High-Energy X-ray Scattering (HEXS): This advanced technique provides detailed structural information about the coordination of the thorium ion in solution, revealing the number and type of ligating ions and how they change with reaction conditions. researchgate.netacs.org

| Technique | Information Provided | Reference |

|---|---|---|

| FTIR Spectroscopy | Monitors changes in vibrational modes of functional groups, tracking reactants, products, and intermediates. | |

| NMR Spectroscopy | Provides structural information and quantification of species in solution; used for kinetic studies and identifying intermediates. | |

| XPS | Analyzes the elemental composition and chemical state of the catalyst surface, confirming post-reaction integrity. | |

| Raman Spectroscopy | Offers in-situ monitoring of species concentrations and changes in the catalyst's coordination sphere. | researchgate.net |

Advanced Analytical and Separation Methodologies Utilizing Thorium Iv Nitrate Tetrahydrate

Quantitative Determination of Elements

Fluorine Determination as a Reagent

Thorium(IV) nitrate (B79036) tetrahydrate is a well-established titrant for the quantitative determination of fluorine. chemicalbook.comevitachem.comacs.org The method is based on the reaction of thorium ions with fluoride (B91410) ions to form a stable complex or precipitate. The endpoint of the titration is often detected using a colorimetric indicator, such as sodium alizarin (B75676) sulfonate, which changes color in the presence of excess thorium ions. dairyknowledge.indtic.mil

The stoichiometry of the reaction between thorium nitrate and fluoride can be influenced by factors such as pH and the presence of other substances. osti.goviisc.ac.in For accurate results, the titration is typically carried out in a buffered solution at a specific pH, often around 3.0, to ensure a stoichiometrically correct reaction. osti.goviisc.ac.innih.gov The method has been applied to determine fluorine in various samples, including organic compounds and industrial products. dtic.milchinesestandard.net

Catalytic titrations using the hydrogen peroxide-iodide system as an indicator reaction have also been employed, with amperometry, constant-current potentiometry, and spectrophotometry used to monitor the titration's progress. nih.gov These titrations are often performed in a 50% ethanolic acetate (B1210297) buffer at a pH of 3.6. nih.gov

Table 1: Conditions for Fluorine Determination using Thorium Nitrate Titration

| Parameter | Condition | Source |

|---|---|---|

| Titrant | Thorium nitrate solution | dtic.mil |

| Indicator | Sodium alizarin sulfonate | dairyknowledge.indtic.mil |

| pH | 2.9 - 3.4 | iisc.ac.in |

| Buffer | Monochloroacetic acid and sodium hydroxide (B78521) | osti.gov |

| Alternative Indicator System | Hydrogen peroxide-iodide | nih.gov |

| Alternative Buffer | Ethanolic acetate buffer (pH 3.6) | nih.gov |

Spectrophotometric Methods for Uranium and Thorium

Thorium nitrate is integral to the development of spectrophotometric methods for the simultaneous determination of uranium and thorium. scispace.comscielo.br These methods often face challenges due to the spectral overlap of the uranium and thorium complexes formed with chromogenic reagents. scispace.comscielo.br

One approach involves forming complexes with a reagent like Arsenazo III at a specific pH, for instance, pH 3.0. scispace.comscielo.br Multivariate calibration techniques, such as partial least squares (PLS) regression, are then applied to the absorption spectra of mixtures to resolve the individual concentrations of uranium and thorium. scispace.comscielo.br Preprocessing techniques like orthogonal signal correction (OSC) can further enhance the prediction capacity of the PLS model by removing irrelevant spectral information. scispace.comscielo.br

Another advanced technique is flow injection analysis (FIA), which allows for the simultaneous determination of uranium and thorium. jst.go.jpnih.gov In one such system, a sample is mixed with Chromazurol S (CAS) and cetyltrimethylammonium chloride (CTMAC) to form colored complexes. The total absorbance is measured, and then a masking agent like EDTA is introduced to selectively decolorize the thorium complex, allowing for the subsequent measurement of the uranium complex's absorbance. jst.go.jpnih.gov This method has shown good linearity and low detection limits for both uranium and thorium. jst.go.jpnih.gov

Table 2: Spectrophotometric Determination of Uranium and Thorium

| Method | Reagents | Detection Principle | Source |

|---|---|---|---|

| Multivariate Calibration | Arsenazo III | Partial Least Squares (PLS) regression of absorption spectra | scispace.comscielo.br |

| Flow Injection Analysis (FIA) | Chromazurol S (CAS), CTMAC, EDTA (masking agent) | Sequential absorbance measurement before and after selective masking of the thorium complex | jst.go.jpnih.gov |

| Chromogenic Reagent | DBC-arsenazo | Formation of a stable complex with thorium, measured at 622 nm | asianpubs.org |

| Chromogenic Reagent | Calcon dye | Formation of complexes with uranium and thorium at specific pH values | naturalspublishing.com |

Purity Assessment and Trace Impurity Analysis

The purity of thorium nitrate is critical for its applications, particularly in the nuclear industry. acs.org Various analytical techniques are employed to determine the assay of the material and to quantify trace impurities.

Gravimetric analysis is a classical method for determining the assay of thorium nitrate. acs.org This involves dissolving the sample, precipitating the thorium as thorium oxalate (B1200264), and then igniting the precipitate to form thorium dioxide, which is weighed. acs.org

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Levels

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for the determination of trace elemental impurities in bulk thorium. osti.govnih.govosti.gov However, the complex emission spectrum of thorium can interfere with the analysis of trace elements. osti.gov To overcome this, a separation step is often necessary prior to ICP-OES analysis. osti.govnih.govosti.gov

Anion exchange chromatography is a common method for separating the thorium matrix from trace impurities. osti.govnih.gov The thorium sample is loaded onto a resin, such as AG® MP-1, in a nitric acid medium (e.g., 8M HNO₃). osti.gov The thorium is retained by the resin, while the trace element impurities are allowed to pass through and are collected for analysis. osti.govnih.gov The retained thorium can then be eluted separately. osti.gov This separation allows for accurate quantification of trace metals with high recovery rates. nih.gov Automated systems based on this principle have been developed to improve throughput and reduce sample size. nih.govosti.gov

Historical analyses of thorium nitrate stockpiles have confirmed the material's high purity, with total impurities often being less than 0.25 wt%. ornl.gov

Development of Novel Separation Techniques

Liquid-Liquid Extraction Systems for Thorium and Other Metal Ions

Liquid-liquid extraction, also known as solvent extraction, is a primary method for the purification of thorium and its separation from other metal ions, such as uranium and rare earth elements. unt.edunstri.ir This technique involves the transfer of a metal ion from an aqueous solution to an immiscible organic solvent. nstri.ir

A widely used system involves extracting thorium nitrate from an aqueous nitric acid solution into an organic phase containing a solvent like tributyl phosphate (B84403) (TBP) diluted in a hydrocarbon such as kerosene (B1165875) or Solvesso-100. acs.orgunt.edu Nitric acid often acts as a salting agent to enhance the extraction of thorium into the organic phase. unt.edu The efficiency of extraction and separation can be influenced by various parameters, including the concentrations of the acid and the extractant, the phase ratio, and contact time. nstri.irresearchgate.net

Different organic extractants exhibit varying selectivities for different metal ions. nstri.ir For instance, while TBP and di-2-ethylhexyl phosphoric acid (DEHPA) tend to extract uranium more efficiently than thorium, Cyanex 272 shows a higher selectivity for thorium over uranium, vanadium, and iron in a nitrate medium. nstri.ir The development of novel ligands, such as the tripodal ligand TRPN-CMPO-Ph, has shown high selectivity for extracting Th(IV) from acidic mixtures containing numerous rare-earth elements. nih.govacs.org

The stripping, or back-extraction, of the purified thorium from the loaded organic phase is typically achieved by contacting it with water or a dilute acid solution. google.com

Table 3: Common Extractants in Liquid-Liquid Extraction of Thorium

| Extractant | Diluent | Target Separation | Source |

|---|---|---|---|

| Tributyl phosphate (TBP) | Solvesso-100 / Kerosene | Purification of thorium nitrate | acs.orgunt.edu |

| Cyanex 272 | Kerosene | Separation of thorium from uranium, vanadium, and iron | nstri.ir |

| Di-2-ethylhexyl phosphoric acid (DEHPA) | Kerosene | Separation of thorium from multicomponent solutions | nstri.ir |

| TRPN-CMPO-Ph | Dichloromethane (B109758) | Selective extraction of Th(IV) from rare-earth elements | nih.govacs.org |

| N-n decylaniline | Xylene | Extraction of thorium from sulfuric acid medium | researchgate.net |

Chromatographic Separation Principles

Chromatographic techniques are fundamental in the separation and purification of thorium, often starting from thorium nitrate tetrahydrate solutions. These methods leverage the differential partitioning of thorium species between a stationary phase and a mobile phase. The principles of separation are primarily based on ion exchange, solvent extraction, and adsorption phenomena, which are exploited in various chromatographic formats, including ion-exchange, extraction, and paper chromatography.

Ion-Exchange Chromatography

Ion-exchange chromatography separates ions based on their affinity for an ion-exchange resin. In the context of thorium, both anion and cation exchangers are utilized.

Anion-Exchange: The separation of thorium in nitric acid (HNO₃) media is a widely applied principle. researchgate.net In concentrated nitric acid solutions, thorium(IV) forms anionic nitrate complexes, such as [Th(NO₃)₆]²⁻. These anionic complexes can be strongly adsorbed by strong base anion-exchange resins. researchgate.netiaea.org The strength of this binding is dependent on the nitric acid concentration. nih.gov For instance, studies have shown that the distribution coefficient for thorium on anion-exchange resins increases with nitric acid concentration, allowing for its separation from other elements like uranium, which may form less stable anionic complexes under similar conditions. researchgate.netnih.gov The separation of plutonium from thorium can also be achieved using a strong base anion exchange column after forming an anionic plutonium chloride complex. google.com

Cation-Exchange: In dilute acid solutions where thorium exists predominantly as the Th⁴⁺ cation, cation-exchange resins can be employed. The separation relies on the differential affinities of various cations for the resin. Thorium, with its high positive charge, generally exhibits strong retention on cation exchangers like Dowex 50W X8. iaea.org Elution is typically achieved by using complexing agents or higher concentrations of acids that can displace the thorium ion from the resin.

Extraction Chromatography

Extraction chromatography combines the selectivity of solvent extraction with the efficiency of a chromatographic process. acs.org This technique utilizes a solid support impregnated with an organic extractant, which acts as the stationary phase. Thorium nitrate solutions are passed through this column as the mobile phase. The separation is based on the selective extraction of thorium into the stationary phase.

Various extractants have been immobilized on solid supports for thorium separation:

Organophosphorus Compounds: Tri-n-octylphosphine oxide (TOPO) is a neutral extractant used for thorium separation. akjournals.com Silica (B1680970) gel coated with TOPO has been shown to effectively extract thorium from a mixture of nitric acid and sodium nitrate at a pH of 2.2. akjournals.com

Amine-Based Extractants: High molecular weight amines such as Amberlite LA-1 function as liquid anion exchangers. akjournals.com Thorium can be quantitatively extracted from malonic acid solutions at a pH between 2.0 and 6.0 onto a silica gel column coated with Amberlite LA-1. akjournals.com The principle relies on the formation of anionic malonato complexes of thorium which are then retained by the amine-functionalized stationary phase. akjournals.com

Diglycolamides (DGAs): Resins functionalized with diglycolamide ligands show a high affinity and selectivity for actinide ions, including thorium(IV). utwente.nl Studies using DGA-functionalized calix utwente.nlarenes impregnated on Chromosorb W have demonstrated very high uptake of Th(IV) from nitric acid solutions, with distribution coefficients (Kd) exceeding 3000 at 3 M HNO₃. utwente.nl The separation mechanism is attributed to a chemical reaction (chemisorption) involving the formation of a complex between Th(IV) and the carbonyl groups of the DGA ligands. utwente.nl

The following table summarizes research findings on the separation of thorium using a DGA-functionalized resin.

| Parameter | ECR-1 (n-propyl DGA) | ECR-2 (isopentyl DGA) | Condition | Source |

| Th(IV) Distribution Coefficient (Kd) | >3000 | >3000 | 3 M HNO₃ | utwente.nl |

| Breakthrough Volume | 8 mL | 5 mL | Feed: 0.7 g/L Th(NO₃)₄ in 3 M HNO₃ | utwente.nl |

| Sorption Model | Langmuir, D-R | Langmuir, D-R | N/A | utwente.nl |

Paper Chromatography

Aqueous paper chromatography has been used for the separation of thorium(IV) from other metal ions like zirconium(IV). acs.orgacs.org This method uses paper (cellulose) as the stationary phase, and an aqueous solution of a complexing agent as the mobile phase. The separation is governed by the differential partitioning of the metal ions between the cellulose (B213188) and the solvent, which is influenced by the stability of the complexes formed. For example, using a mobile phase containing oxalic acid, thorium can be separated from zirconium and other ions based on the different stabilities and subsequent mobilities of their oxalate complexes. acs.org

The table below shows the separation factors for Thorium(IV) and Uranium(VI) using an extraction resin with an encapsulated amine-based ionic liquid.

| Parameter | Value | Conditions | Source |

| Max Separation Factor (SFTh/U) | ~25 | Solid-liquid ratio: 50 mL/g | acs.org |

| Optimal HNO₃ Concentration | 3.0 mol/L | Initial aqueous phase: 100 ppm Th(IV), 100 ppm U(VI) | acs.org |

| Thorium Recovery Rate | 97.7% | Column experiments with simulated monazite (B576339) leach liquor | acs.org |

The efficiency of chromatographic separations is often evaluated by parameters such as the distribution coefficient (Kd), separation factor (SF), and recovery rates. Research has focused on optimizing conditions like pH, eluent concentration, and the nature of the stationary phase to achieve selective separation of thorium from elements commonly found alongside it in nature, such as uranium and rare earth elements. acs.orgakjournals.com

The study of extraction chromatography with Amberlite LA-1 provides a clear example of pH dependency.

| pH | Extraction of Thorium (%) | Mobile Phase | Source |

| 1.0 | Commences | 0.01M Malonic Acid | akjournals.com |

| 2.0-6.0 | Quantitative | 0.01M Malonic Acid | akjournals.com |

| >6.0 | Decreasing | 0.01M Malonic Acid | akjournals.com |

Theoretical and Computational Studies of Thorium Iv Nitrate Systems

Quantum-Chemical Calculations on Thermochemical Properties

Quantum-chemical calculations have been instrumental in determining the thermochemical properties of thorium(IV) nitrate (B79036) complexes. These studies provide insights into the energetics and stability of different species in both the solid state and aqueous solutions.

Microcalorimetric titrations have been used to study the interaction between Th(IV) and nitrate in aqueous solutions. These experiments reveal the formation of a weak, mononuclear Th(NO₃)³⁺ complex. The thermodynamic parameters for this complexation reaction at 298 K and an ionic strength of 1.0 mol dm⁻³ have been determined, showing the reaction to be endothermic and driven by a positive change in entropy. nih.govrsc.org This entropy-driven, inner-sphere complex formation is a key characteristic of the system. nih.gov

Table 1: Thermodynamic Parameters for the Formation of Th(NO₃)³⁺

| Parameter | Value | Conditions |

|---|---|---|

| Enthalpy Change (ΔH) | Endothermic | 298 K, I = 1.0 mol dm⁻³ |

| Entropy Change (ΔS) | Positive | 298 K, I = 1.0 mol dm⁻³ |

| Gibbs Free Energy (ΔG) | Spontaneous (driven by ΔS) | 298 K, I = 1.0 mol dm⁻³ |

Furthermore, quantum chemical calculations have been employed to assess the relative stabilities of different hydrated forms of thorium nitrate, such as Th(NO₃)₄(H₂O)₄ and Th(NO₃)₄(H₂O)₃·(H₂O)₂. These calculations have highlighted the critical importance of accurately describing the role of complexed water molecules when predicting the relative energetics of dissolved ions in aqueous solutions. nih.gov Electronic structure theory has also been used to examine the energetics of nitrate complexation, confirming clear thermodynamic sinks for the formation of experimentally observed pentanitrato, [Th(NO₃)₅(H₂O)₂]¹⁻, and hexanitrato, [Th(NO₃)₆]²⁻, structural units.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of ions and molecules in solution. While extensive MD studies specifically on thorium(IV) nitrate in simple aqueous solutions are not widely reported in publicly accessible literature, the methodology has been applied to understand analogous systems and complex thorium nitrate solutions.

For instance, MD simulations have been used to investigate the coordination of nitrate anions with other trivalent lanthanide ions, such as Eu(III), in aqueous environments. These studies have explored the preference for monodentate versus bidentate coordination modes of the nitrate anion in the first coordination shell of the metal ion. researchgate.net Such simulations provide a framework for understanding how the nitrate ligand interacts with highly charged metal cations in solution, a scenario directly relevant to the behavior of Th(IV).

In more complex environments, such as solvent extraction systems, computational studies have provided insights into the aggregation behavior of thorium nitrate complexes. Theoretical calculations have been performed to understand the binding of thorium nitrate with extractant molecules like tributyl phosphate (B84403) (TBP) and N,N-dihexyl octanamide (B1217078) (DHOA). These studies suggest that two to three molecules of these extractants can strongly coordinate to a Th(NO₃)₄ unit. nih.gov This demonstrates the utility of computational modeling in elucidating the behavior of thorium nitrate in complex solution environments relevant to nuclear fuel reprocessing.

Electronic Structure Calculations for Covalency Assessment

The nature of the bonding between thorium and its ligands is a subject of significant interest, particularly the degree of covalency in what are traditionally considered ionic bonds. Electronic structure calculations, such as those based on Density Functional Theory (DFT), are a primary tool for assessing this covalency.

These calculations allow for the determination of bond orders and atomic charges, which provide a quantitative measure of the covalent character of a bond. For example, in organometallic thorium complexes, the Nalewajski–Mrozek bond orders for Th-N(amide) and Th-N(amine) bonds have been calculated to be around 0.95 and 0.28, respectively. wikipedia.org While these are not thorium-nitrate bonds, they illustrate the capability of the method to quantify the degree of covalent interaction.

Table 2: Calculated Electronic Structure Properties for Thorium Complexes

| Bond/Species | Calculated Property | Value | Method |

|---|---|---|---|

| Th-Re | Bond Order | 0.72 | DFT |

| Th-Ru | Bond Order | 0.52 | DFT |

| Th-N(amide) | Bond Order | ~0.95 | DFT |

| Th-N(amine) | Bond Order | ~0.28 | DFT |

| Thorium Ion | MDC-q Charge | 1.87 (in ThRe complex) | DFT |

Predictive Modeling of Thorium Complexation and Reactivity

A major goal of theoretical and computational studies is to develop models that can predict the complexation and reactivity of thorium(IV) nitrate systems under various conditions. This predictive capability is crucial for applications ranging from environmental management to the design of advanced nuclear fuel cycles.